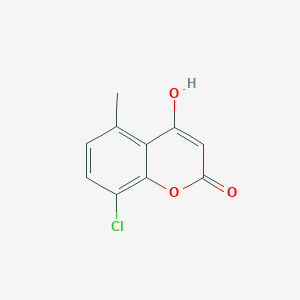
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 4th position, and a methyl group at the 5th position on the benzopyran ring. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde derivatives react with active methylene compounds in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anti-inflammatory, anticoagulant, and anticancer agent.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), leading to reduced inflammation. Additionally, it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
6-Methylcoumarin: Used in the fragrance industry.
3,4-Dihydro-8-hydroxy-3-methylisocoumarin: Studied for its antimicrobial activities.
Uniqueness
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one stands out due to the presence of the chlorine atom, which can enhance its biological activity and selectivity. This unique structural feature allows for the development of derivatives with improved therapeutic profiles .
Propiedades
Número CAS |
799262-11-6 |
|---|---|
Fórmula molecular |
C10H7ClO3 |
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
8-chloro-4-hydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-6(11)10-9(5)7(12)4-8(13)14-10/h2-4,12H,1H3 |
Clave InChI |
OSWOIIRSRFFBPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=O)OC2=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


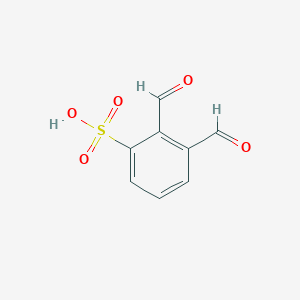
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
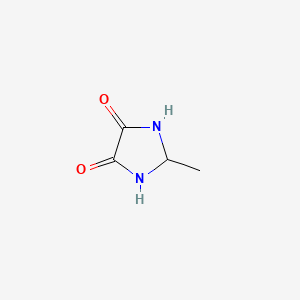

![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
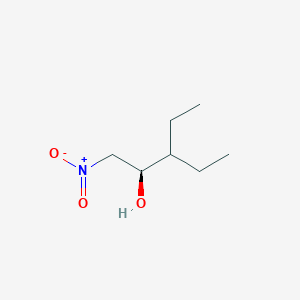
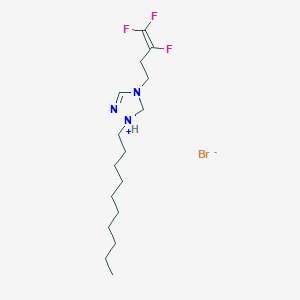
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
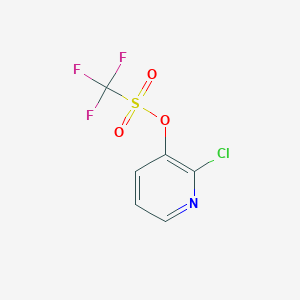
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

